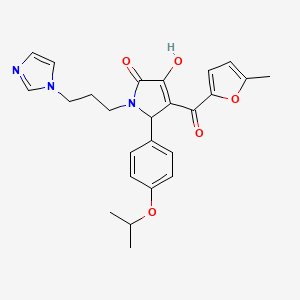
1-(3-(1H-Imidazol-1-yl)propyl)-3-Hydroxy-5-(4-Isopropoxyphenyl)-4-(5-Methylfuran-2-carbonyl)-1H-Pyrrol-2(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Entzündungshemmende Eigenschaften: Die Verbindung weist entzündungshemmende Aktivität auf, da sie strukturell bestimmten endogenen Molekülen ähnelt, die an der Regulierung von Entzündungen beteiligt sind. Forscher haben ihr Potenzial als Leitstruktur für die Entwicklung neuer entzündungshemmender Medikamente untersucht. Durch die Modulation von Entzündungswegen könnte diese Verbindung zur Behandlung von Erkrankungen wie Arthritis, Asthma und Autoimmunerkrankungen beitragen.
Antifungalmittel: Das Vorhandensein einer Imidazol-Einheit deutet auf mögliche antimykotische Eigenschaften hin. Wissenschaftler haben ihre Wirksamkeit gegen Pilzerreger, einschließlich Candida-Arten und Dermatophyten, untersucht. Die einzigartige Struktur der Verbindung könnte eine gezielte Hemmung von Pilzenzymen oder Zellwandkomponenten ermöglichen.
Organische Synthese und Katalyse:Protodeboronierungsreaktionen: Protodeboronierung ist eine wertvolle Transformation in der organischen Synthese, die die Umwandlung von Boronsäureestern in Kohlenwasserstoffderivate ermöglicht. Jüngste Forschungsergebnisse haben gezeigt, dass die katalytische Protodeboronierung von Alkylboronsäureestern mithilfe eines radikalischen Ansatzes möglich ist . Diese Verbindung könnte als Substrat in solchen Reaktionen dienen und den Werkzeugkasten für die Umwandlung von funktionellen Gruppen erweitern.
Biologische Aktivität
The compound 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C23H26N4O4, with a molecular weight of approximately 422.48 g/mol. Its structure features an imidazole ring, a pyrrolone core, and various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing imidazole and pyrrolone moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to this structure have shown promise as antimicrobial agents, particularly against resistant strains of bacteria.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects : The presence of certain functional groups may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
The biological activity of the compound is hypothesized to arise from several mechanisms:
- Enzyme Inhibition : The imidazole ring can mimic phosphate groups in enzymatic reactions, potentially inhibiting key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The compound may interact with specific receptors involved in immune responses, enhancing or modulating cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activity of related compounds:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry found that imidazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL for some derivatives .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Eigenschaften
IUPAC Name |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-16(2)32-19-8-6-18(7-9-19)22-21(23(29)20-10-5-17(3)33-20)24(30)25(31)28(22)13-4-12-27-14-11-26-15-27/h5-11,14-16,22,30H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXVHGLYSPMUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC(C)C)CCCN4C=CN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














